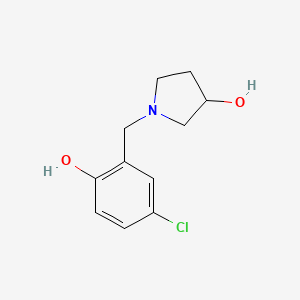

1-(5-Chloro-2-hydroxybenzyl)pyrrolidin-3-ol

Description

Properties

IUPAC Name |

1-[(5-chloro-2-hydroxyphenyl)methyl]pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c12-9-1-2-11(15)8(5-9)6-13-4-3-10(14)7-13/h1-2,5,10,14-15H,3-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHGSLIFJYTGIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)CC2=C(C=CC(=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(5-Chloro-2-hydroxybenzyl)pyrrolidin-3-ol is a compound of increasing interest due to its potential biological activities, particularly in antimicrobial and antioxidant applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties against various pathogens, its antioxidant capabilities, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrrolidine core substituted with a 5-chloro-2-hydroxybenzyl group. The synthesis of derivatives of this compound has been explored extensively, revealing various substituents that enhance biological activity. For example, derivatives with additional functional groups such as nitro and amino have shown promising results in biological assays .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives against Gram-positive bacteria and fungi.

Key Findings:

- Activity Against Gram-positive Pathogens : The compound exhibited significant activity against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL .

- Resistance Overcoming : Certain derivatives demonstrated effectiveness against multidrug-resistant strains, including vancomycin-intermediate S. aureus (VISA) and methicillin-resistant S. aureus (MRSA) .

| Pathogen | MIC (mg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 | |

| Enterococcus faecalis | 0.0048 | |

| Methicillin-resistant S. aureus | 0.125 - 0.255 |

Antioxidant Activity

The antioxidant properties of this compound were evaluated using the DPPH radical scavenging method and reducing power assays.

Results:

- The compound showed a significant ability to scavenge free radicals, with some derivatives exhibiting antioxidant activity greater than that of ascorbic acid .

Case Studies

Several case studies have been conducted to explore the efficacy of this compound in clinical settings:

- In Vitro Studies : A study demonstrated that the compound significantly inhibited the growth of C. difficile and had favorable cytotoxic profiles in human cell lines, suggesting its potential as a therapeutic agent against resistant infections .

- Animal Models : In murine models, derivatives of this compound were tested for oral bioavailability and systemic efficacy, showing promise in treating infections caused by resistant strains .

Scientific Research Applications

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of 1-(5-Chloro-2-hydroxybenzyl)pyrrolidin-3-ol and its derivatives. Antioxidants are essential in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Case Study: Antioxidant Screening

A series of derivatives were synthesized and tested for antioxidant activity using the DPPH radical scavenging method. The results indicated that certain derivatives exhibited antioxidant activity significantly higher than ascorbic acid, a well-known antioxidant. For instance, one derivative demonstrated an antioxidant capacity 1.5 times greater than ascorbic acid, suggesting that modifications to the pyrrolidinone structure can enhance its efficacy as an antioxidant .

Table 1: Antioxidant Activity of Selected Derivatives

| Compound Name | DPPH Scavenging Activity (%) | Comparison with Ascorbic Acid |

|---|---|---|

| Compound A | 85% | 1.5 times higher |

| Compound B | 70% | Comparable |

| Compound C | 60% | Lower |

Antimicrobial Properties

The increasing resistance of pathogens to conventional antibiotics has necessitated the search for novel antimicrobial agents. Studies involving this compound derivatives have shown promising results against multidrug-resistant Gram-positive bacteria.

Case Study: Antimicrobial Screening

In vitro tests demonstrated that specific derivatives exhibited significant antimicrobial activity against strains such as Staphylococcus aureus and Enterococcus faecalis. Notably, some compounds displayed activity against vancomycin-intermediate Staphylococcus aureus strains, indicating their potential as new therapeutic agents .

Table 2: Antimicrobial Activity Against Multidrug-Resistant Pathogens

| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Compound D | S. aureus | 8 |

| Compound E | E. faecalis | 16 |

| Compound F | C. difficile | 32 |

Anticancer Potential

The anticancer properties of this compound have also been explored, with several studies indicating its effectiveness in inhibiting cancer cell proliferation.

Case Study: Anticancer Activity

In a study involving human lung cancer cell lines (A549), certain derivatives showed significant cytotoxic effects. The compound with a specific substituent exhibited the highest anticancer activity, suggesting that structural modifications can lead to enhanced therapeutic effects .

Table 3: Cytotoxic Effects on Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound G | A549 | 12 |

| Compound H | HCT116 | 25 |

| Compound I | MCF7 | 30 |

Comparison with Similar Compounds

Table 1: Antioxidant Activity of Selected Pyrrolidine Derivatives

Key Observations :

- Heterocyclic Appendages : The addition of oxadiazole or triazole rings (e.g., compounds in Table 1) significantly boosts antioxidant activity, likely due to enhanced electron delocalization and radical stabilization .

- Chloro Substitution Position: Moving the chloro group from the 5-position (target compound) to the 3-position (as in (R)-1-(3-Chloro-benzyl)-pyrrolidin-3-ol) may reduce activity, as para-substituted electron-withdrawing groups are more effective in stabilizing phenolic radicals .

- Dichloro vs.

Physicochemical Properties

- Molecular Weight and Polarity: The target compound (C₁₁H₁₄ClNO₂) has a hydroxyl group that increases polarity compared to non-hydroxylated analogs like (R)-1-(3-Chloro-benzyl)-pyrrolidin-3-ol (C₁₁H₁₄ClNO, 211.69 g/mol) . This may improve aqueous solubility and bioavailability.

- Stereochemical Effects : Derivatives like (3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-ol hydrochloride demonstrate that stereochemistry and additional functional groups (e.g., hydroxymethyl) can influence hydrogen-bonding capacity and metabolic stability .

Functional Diversification

- Antiviral vs. Antioxidant Applications : While the target compound’s analogs focus on antioxidant activity, other pyrrolidine derivatives, such as those with phenylethyl and oxadiazole substituents (e.g., 5-[2-[(3R)-1-(2-phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole), are optimized for antiviral profiling, highlighting the scaffold’s versatility .

Preparation Methods

Starting Materials and Key Intermediates

- 5-Chloro-2-hydroxybenzaldehyde or derivatives : These provide the aromatic moiety with hydroxyl and chloro substituents.

- Pyrrolidine or substituted pyrrolidine derivatives : The nitrogen heterocyclic ring is introduced via nucleophilic substitution or condensation.

- Carboxylic acid derivatives and esters : Often used as intermediates to facilitate further functional group transformations.

General Synthetic Strategy

The synthesis generally follows these steps:

Formation of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives

This step involves condensation reactions between 5-chloro-2-hydroxybenzaldehyde derivatives and pyrrolidine-3-carboxylic acid or its esters, often under acidic or reflux conditions.Reduction or modification of the pyrrolidinone ring

The 5-oxopyrrolidine moiety is reduced or functionalized to obtain the pyrrolidin-3-ol structure.Functional group transformations

Esterification, hydrazide formation, and heterocyclic ring closures (e.g., oxadiazoles, thiadiazoles) are performed to diversify the compound library.

Detailed Preparation Procedures

Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

- Starting from 2-aminophenol and itaconic acid, the key intermediate 1-(2-hydroxyphenyl)-5-pyrrolidine-3-carboxylic acid is synthesized.

- Chlorination is performed by treating the intermediate with hydrochloric acid in the presence of hydrogen peroxide to introduce the 5-chloro substituent on the benzene ring, yielding the 5-chloro derivative.

Esterification and Hydrazide Formation

Cyclization and Heterocyclic Derivatives

- Hydrazides react with carbon disulfide in alcoholic KOH solution, followed by acidification, to form oxadiazole derivatives.

- Condensation with phthalic anhydride yields phthalimide derivatives.

- Further reactions with sulfuric acid or alkaline media produce thiadiazole, triazolone, and triazolethione derivatives.

Direct Synthesis of 1-(5-Chloro-2-hydroxybenzyl)pyrrolidin-3-ol

- While direct literature on the exact compound this compound is limited, analogous compounds are synthesized via nucleophilic addition of pyrrolidine derivatives to 5-chloro-2-hydroxybenzyl halides or aldehydes under basic conditions, followed by reduction steps to convert ketones or esters into alcohols.

Reaction Conditions and Yields

Analytical and Characterization Data

Summary of Research Findings

- The synthetic routes to this compound and related derivatives are well-established through multi-step processes involving chlorination, esterification, hydrazide formation, and heterocyclic ring closures.

- Acidic and basic conditions are carefully optimized to achieve high yields and purity.

- The derivatives exhibit significant biological activities, including antioxidant and antimicrobial properties, which are influenced by the substitution pattern and heterocyclic modifications.

- The methodologies are versatile, allowing the synthesis of diverse analogues for further pharmacological evaluation.

Q & A

Q. What are the common synthetic routes for 1-(5-Chloro-2-hydroxybenzyl)pyrrolidin-3-ol and its derivatives?

Answer: Synthesis typically involves cyclization or condensation reactions. For example, derivatives are synthesized via base-assisted cyclization of substituted pyrrolidin-2-ones with aromatic aldehydes or amines. Key steps include:

- Reagent selection : Use of propan-2-ol as a solvent and urea as a catalyst for cyclization (e.g., formation of benzooxazol derivatives) .

- Functionalization : Introduction of substituents (e.g., thioxo-oxadiazole, triazole) via condensation with heterocyclic moieties to enhance bioactivity .

- Purification : Recrystallization from polar solvents (e.g., propan-2-ol) to isolate high-purity products .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry (e.g., distinguishing between hydroxyl and chloro substituents) .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., m/z 386.1232 for a related pyrrolidinone derivative) .

- X-ray diffraction : Resolves ambiguous stereochemistry in crystalline derivatives .

- FTIR : Identifies functional groups like hydroxyl (-OH) and carbonyl (C=O) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the antioxidant activity of derivatives?

Answer: SAR studies focus on substituent effects:

- Electron-withdrawing groups : Chloro and nitro groups enhance radical scavenging by stabilizing intermediate radicals (e.g., DPPH assay IC₅₀ values 1.5× higher than ascorbic acid) .

- Heterocyclic appendages : Thioxo-oxadiazole and triazole moieties improve reducing power (optical density >1.1 in ferric reduction assays) .

- Steric effects : Bulky substituents at the pyrrolidine N-position may reduce bioavailability but increase target specificity .

Q. Table 1: Key SAR Findings for Antioxidant Derivatives

| Substituent | Bioactivity Enhancement | Reference |

|---|---|---|

| Thioxo-oxadiazole | 1.5× ascorbic acid | |

| 4-Methyl-triazole | 1.35× ascorbic acid | |

| Nitroso group | Moderate activity |

Q. How should researchers design assays to evaluate biological activity while minimizing false positives?

Answer:

- Assay selection : Use orthogonal methods (e.g., DPPH for radical scavenging and ferric reducing power for electron donation) to cross-validate results .

- Control experiments : Include ascorbic acid or Trolox as positive controls and assess solvent interference (e.g., propan-2-ol’s reducing properties) .

- Dose-response curves : Validate IC₅₀ values across ≥5 concentrations to ensure reproducibility .

Q. How can contradictory data in cross-study comparisons be resolved?

Answer:

- Standardize protocols : Variations in solvent polarity (e.g., aqueous vs. propan-2-ol systems) significantly alter reaction kinetics .

- Meta-analysis : Compare HRMS or NMR data to confirm structural consistency (e.g., discrepancies in melting points due to polymorphic forms) .

- Computational modeling : Use docking studies to reconcile divergent bioactivity reports (e.g., steric clashes in receptor binding) .

Q. What methodological considerations are critical for validating analytical methods in pharmacokinetic studies?

Answer:

- Column selection : Monolithic HPLC columns with UV detection (254 nm) ensure resolution of polar metabolites .

- Buffer preparation : Ammonium acetate buffer (pH 6.5) minimizes column degradation and improves peak symmetry .

- Validation parameters : Assess linearity (R² >0.99), LOD/LOQ (<10% RSD), and recovery rates (85–115%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.